N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine
Description
N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a methylamine group at the 4-position and a methylthio (-SMe) substituent at the 2-position of the pyrimidine ring. The compound is structurally distinct due to its sulfur-containing substituent, which influences its electronic properties and reactivity. For example, catalytic HCl-mediated enhancement of pyrimidine electrophilicity (as shown in Figure 50 of ) may facilitate the introduction of substituents like methylthio groups . The hydrochloride salt form (CAS: 2044706-59-2) is commercially available and requires stringent storage conditions (-80°C or -20°C) to maintain stability .
Properties
IUPAC Name |
N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-8-5-6-3-4-9-7(10-6)11-2/h3-4,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPHLPMXEUSURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine typically involves the reaction of 2-chloropyrimidine with methylamine and sodium thiomethoxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles (amines, thiols), appropriate solvents (ethanol, methanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for drug development.
- Binding Affinity Studies : Preliminary studies indicate that N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine may bind to neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is required to elucidate these interactions and their implications for therapeutic applications.
Organic Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations.
The compound's biological activity has been explored through various studies:
Case Study: Interaction with Enzymes
Research has indicated that this compound interacts with enzymes involved in metabolic processes, potentially leading to the development of new therapeutic agents targeting metabolic disorders .
Case Study: Antimicrobial Properties
In another study, derivatives of this compound were tested for antimicrobial activity. Results showed promising inhibition against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity scores (based on ) include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (2-(Methylthio)pyrimidin-4-yl)methanamine | 1312095-44-5 | 0.68 | Lacks N-methyl group on methanamine |
| N-Methyl-1-(pyrimidin-4-yl)methanamine | 100130-05-0 | 0.65 | Lacks 2-(methylthio) substituent |
| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl | 1187928-00-2 | N/A | Thiazole core instead of pyrimidine |
| Pyrazole-based derivatives (e.g., C1–C24) | Varied | N/A | Pyrazole core instead of pyrimidine |
Key Observations :
- The 2-(methylthio) group on the pyrimidine ring increases electron density, altering reactivity compared to unsubstituted pyrimidines (e.g., CAS: 100130-05-0) .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound (CAS: 2044706-59-2) has a solubility of 4.86 mg/mL in DMSO, requiring careful stock solution preparation to avoid degradation . In contrast, pyrazole derivatives (e.g., compounds C1–C24) often exhibit higher solubility in organic solvents like CHCl3:MeOH (9:1) due to their lipophilic cores .
- Stability : The target compound’s hydrochloride salt is stable for 6 months at -80°C but degrades rapidly if subjected to repeated freeze-thaw cycles. Thiazole derivatives (e.g., CAS: 1187928-00-2) may have similar stability profiles due to analogous handling requirements .
Biological Activity
N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation. The compound's structure allows it to interact with ATP-binding sites in kinases, thereby blocking their activity and preventing cancer cell growth.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown promise as inhibitors of various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 12e | Breast | 5.35 | 60% |
| 12g | Renal | 7.00 | 45% |
| 12l | Melanoma | 3.00 | 91% |
These results indicate that this compound could potentially inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly kinases associated with cell cycle regulation. The following table summarizes some findings regarding its enzyme inhibitory effects:
| Enzyme | Inhibition (%) at 1 µM |
|---|---|
| V600EBRAF | 98% |
| CDK4/6 | 85% |
| AKT | 70% |
These data suggest that the compound's mechanism involves significant inhibition of critical pathways that regulate cell division and survival .
Study on Cell Lines
One notable study involved testing this compound against a panel of cancer cell lines, including MDA-MB-231 (breast cancer) and UO-31 (renal cancer). The results indicated that the compound effectively reduced cell viability, particularly in breast and renal cancer cells, suggesting a broad-spectrum activity against various malignancies .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target kinases. These studies revealed that the compound binds effectively to the ATP-binding site, confirming its potential as a kinase inhibitor .
Q & A
Basic Question: What are the recommended synthetic routes for preparing N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine, and how are intermediates characterized?
Methodological Answer:
A common approach involves coupling pyrimidine derivatives with methylamine-containing precursors. For example, in a related synthesis (), trifluoroacetic acid (TFA) and oxalyl chloride are used to activate carboxylic acids, followed by reaction with methylamine derivatives. Key steps include:
- Activation : Reacting 2-[6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyacetic acid with oxalyl chloride to form an acyl chloride intermediate.
- Coupling : Adding N-methyl-1-(2-methylpyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
- Purification : Filtration, solvent evaporation, and washing with ethyl acetate (EtOAc) yield the crude product.
Characterization : Intermediates are validated via -NMR (e.g., δ 6.94 ppm for pyrimidine protons) and ESI-MS (e.g., m/z 398.1 [M+H] for related compounds) .
Basic Question: How is structural elucidation performed for this compound and its analogs?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assignments of pyrimidine protons (δ 6.5–7.5 ppm) and methylthio groups (δ 2.1–2.5 ppm) are critical. For example, in a structurally similar compound (), -NMR resolved pyridine protons at δ 8.57 ppm and methylene bridges at δ 3.98 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 201.1311854 for related pyrimidine derivatives) .
- X-ray Crystallography : While not directly available for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in .
Advanced Question: What biological targets or mechanisms are associated with pyrimidine-based methanamine derivatives?
Methodological Answer:
Pyrimidine analogs are explored as inhibitors of bacterial riboswitches and enzymes. For example:
- Riboswitch Targeting : highlights thiamine pyrophosphate (TPP) riboswitch binding by analogs like N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (KD values measured via ITC or fluorescence quenching) .
- Enzyme Inhibition : In , N-substituted piperazine derivatives inhibit Leishmania CYP51 and CYP5122A1 (IC < 1 µM in some cases), suggesting potential for structure-activity relationship (SAR) studies on pyrimidine-linked amines .
Advanced Question: How can researchers optimize the structure-activity relationship (SAR) for improved target binding?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., methylthio at pyrimidine C2) to enhance π-π stacking with aromatic residues in target proteins ( ).
- Amine Functionalization : Replace methyl groups with bulkier substituents (e.g., cyclopropyl or benzyl) to probe steric effects. shows dihydrochloride salts (e.g., N-Methyl-1-(pyrrolidin-2-yl)methanamine) improve solubility for in vitro assays .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) with crystal structures of riboswitches or CYP enzymes to predict binding modes .
Advanced Question: What analytical challenges arise in purity assessment of this compound?
Methodological Answer:
- HPLC-MS Purity Checks : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 min) and monitor at 254 nm. reports >95% purity for related compounds via HPLC .
- Byproduct Identification : Trace impurities (e.g., unreacted pyrimidine precursors) are detected via LC-MS/MS. For example, identified a 2:1 mixture of rotamers in the final product via -NMR .
- Elemental Analysis : Confirm C, H, N, S content (e.g., ±0.3% deviation) to validate stoichiometry .
Advanced Question: How do researchers evaluate enzyme inhibition kinetics for pyrimidine-based compounds?
Methodological Answer:
- CYP Inhibition Assays : Use recombinant Leishmania CYP51 ( ) in fluorometric assays with 7-benzyloxy-4-trifluoromethylcoumarin (BFC) as a substrate. Measure IC via fluorescence emission at 535 nm .
- Time-Resolved Crystallography : For riboswitch targets (), soak crystals with compound analogs and collect data at synchrotron facilities (e.g., 1.0 Å resolution) to visualize binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
